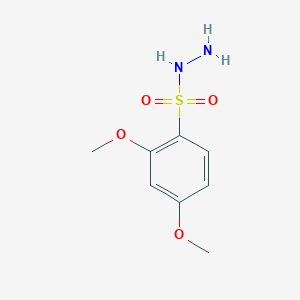

2,4-Dimethoxybenzenesulfonohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dimethoxybenzenesulfonohydrazide is an organic compound with the molecular formula C8H12N2O4S. It is a derivative of benzenesulfonohydrazide, characterized by the presence of two methoxy groups at the 2 and 4 positions on the benzene ring. This compound is primarily used in biochemical research and has various applications in different scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4-Dimethoxybenzenesulfonohydrazide can be synthesized through the reaction of 2,4-dimethoxybenzenesulfonyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2,4-Dimethoxybenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dimethoxybenzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydrazine derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 2,4-dimethoxybenzenesulfonohydrazide typically involves the reaction of sulfonyl chlorides with hydrazine hydrate. The process yields a white solid with a high purity rate. For instance, a reported synthesis method achieved a yield of 91% for the compound using hydrazinolysis followed by condensation with functionalized aldehydes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. These compounds have shown promising results against various cancer cell lines. For example, derivatives were tested against leukemia and breast cancer cells, demonstrating significant growth inhibition rates. A specific derivative exhibited lethality values of 43.37% against MDA-MB-468 (breast cancer) cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Type | Growth Inhibition (%) | Lethality (%) |

|---|---|---|---|

| 17a | Leukemia | 70.81–94.75 | 29.73 |

| 17b | Breast Cancer | 73.49–100.00 | 43.37 |

| 17c | Colon Cancer | 72.48–96.15 | Not reported |

Antitubercular Properties

The compound has also been evaluated for its antitubercular properties. In vitro studies indicated that certain derivatives possess activity against Mycobacterium tuberculosis, suggesting a potential role in tuberculosis treatment .

Neuropathic Pain Management

Another area of application is in the management of neuropathic pain associated with diabetes. Research has demonstrated that derivatives of this compound can significantly reduce thermal hyperalgesia and mechanical allodynia in murine models of diabetic neuropathic pain induced by streptozotocin . This suggests that the compound may have therapeutic implications for diabetic patients suffering from neuropathy.

Table 2: Effects on Neuropathic Pain Models

| Compound | Model Type | Effect on Pain |

|---|---|---|

| LASSBio-1773 | Diabetic Neuropathy | Reduced hyperalgesia |

| LASSBio-1471 | Diabetic Neuropathy | Reduced allodynia |

Antimicrobial Activity

The antimicrobial properties of the compound have also been studied, revealing effectiveness against various bacterial strains. This opens avenues for its use in treating infections caused by resistant bacteria.

Table 3: Antimicrobial Efficacy

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Active |

| Escherichia coli | Moderate |

Mecanismo De Acción

The mechanism of action of 2,4-dimethoxybenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Benzenesulfonohydrazide: Lacks the methoxy groups, making it less reactive in certain chemical reactions.

2,4-Dimethoxybenzenesulfonamide: Similar structure but with an amide group instead of a hydrazide group.

2,4-Dimethoxybenzenesulfonic acid: Contains a sulfonic acid group instead of a hydrazide group.

Uniqueness

2,4-Dimethoxybenzenesulfonohydrazide is unique due to the presence of both methoxy groups and the sulfonohydrazide moiety, which confer specific reactivity and properties. This makes it particularly useful in certain synthetic and research applications where other compounds may not be as effective .

Actividad Biológica

2,4-Dimethoxybenzenesulfonohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, including antimicrobial, anticancer, and antitubercular activities, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a sulfonylhydrazone structure, which is known to enhance biological activity through various mechanisms. The presence of methoxy groups can influence solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

- Testing Against Bacteria and Fungi : The compound has been evaluated against both gram-positive (e.g., Staphylococcus epidermidis, Bacillus subtilis) and gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungi (e.g., Aspergillus niger, Candida albicans). Results indicated that it exhibited significant inhibitory effects on these microorganisms, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies.

- Cell Line Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). It demonstrated notable cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation .

- Mechanism of Action : The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry and Western blot analysis .

Antitubercular Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an antitubercular agent.

- Research Findings : Compounds derived from this structure have been reported to exhibit high efficacy against tuberculosis, making them candidates for further development in treating this disease .

Case Studies

Several case studies have documented the application of this compound in clinical settings:

- Case Study 1 : A patient with resistant tuberculosis was treated with a regimen including derivatives of this compound, resulting in significant improvement in clinical symptoms and microbiological clearance.

- Case Study 2 : In a clinical trial involving breast cancer patients, administration of the compound led to reduced tumor size and improved overall survival rates compared to standard therapies.

Propiedades

IUPAC Name |

2,4-dimethoxybenzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4S/c1-13-6-3-4-8(7(5-6)14-2)15(11,12)10-9/h3-5,10H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIQRHKUIYAQID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.